molecular formula C29H32N4O2 B610125 PK-Thpp

PK-Thpp

货号: B610125
分子量: 468.6 g/mol
InChI 键: CJZGRIRZVHNUSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

PK-THPP的合成涉及多个步骤,从四氢吡啶并[4,3-d]嘧啶骨架的制备开始。然后用各种取代基对该骨架进行官能化,以得到最终化合物。 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保以高纯度获得所需产物 .

化学反应分析

Binding Mode and Activity Analysis

  • Binding Affinity : PK-THPP demonstrates a high affinity for TASK-3 channels. It also blocks TASK-1 channels, a closely related channel, but with approximately nine times less potency .

  • Key Residues for Binding : Alanine screening has identified specific residues crucial for this compound's inhibitory action on TASK-3 channels. These include L122, G236, and L239. Additional residues such as Q126, G231, A237, L244, L247, and T248 have also been identified as part of the this compound binding site .

  • Hydrophobic Interactions : The binding is mainly governed by hydrophobic contacts between this compound and the residues within the binding site, primarily those exposed to the pore. Some interactions occur at the interface between the fenestration and the central cavity of the channel .

  • Fenestration State : The state of the TASK-3 channel's fenestrations influences this compound binding, with binding favored when the fenestrations are open .

Role of Hydrogen Bonding

The potency of this compound, compared to other compounds in the tetrahydropyrido[4,3-d]pyrimidine series, is attributed to a hydrogen bond acceptor group. This group can establish interactions with the threonines of the selectivity filter in the channel .

Mutagenesis Studies

Studies involving mutagenesis indicate that residues L122, L239, and G236 are essential for this compound inhibition of TASK-3 channels. Introducing negative moieties such as aspartate might affect the amino acidic environment of the this compound binding site, which could lead to inaccurate results .

Therapeutic Relevance

Due to TASK-3's involvement in neurotransmitter action and its identification as an oncogenic K+ channel, understanding the action mechanism of pharmacological modulators like this compound is essential for developing new therapeutic strategies .

Structural Similarities

This compound shares structural similarities, especially in hydrophobic moieties, with other molecules like A1899. Residues found to be essential for A1899 binding in TASK-1 (L122, G236, L239, and L247, which is M247 in TASK-1) are also crucial for this compound binding .

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure : PK-Thpp is characterized by its chemical formula C29H32N4O2C_{29}H_{32}N_{4}O_{2} and is classified as a propylketone derivative of tetrahydropyrido-pyrimidine. It exhibits high purity levels (≥99%) and acts primarily as a blocker for TASK-1 and TASK-3 channels, with IC50 values of 300 nM and 35 nM, respectively .

Mechanism of Action : this compound inhibits the activity of potassium channels that are involved in regulating neuronal excitability and respiratory functions. By blocking TASK-3 channels, it can increase respiratory rates and induce respiratory alkalosis in animal models .

Respiratory Physiology

This compound has been extensively studied for its effects on respiration. Research indicates that it stimulates breathing by increasing tidal volume and frequency, making it a candidate for treating conditions associated with respiratory depression. In studies involving anesthetized rats, this compound demonstrated a significant increase in minute ventilation compared to control substances like doxapram .

Study Animal Model Dosage (mg/kg) Effect on Breathing
Brendel et al., 2013Rats0.5, 5Increased minute ventilation by 247% and 326% respectively
Coburn et al., 2012Rabbits25Significant stimulation of breathing rate

Neurobiology

In neurobiological research, this compound's ability to inhibit TASK channels has implications for understanding neuronal excitability and the mechanisms underlying various neurological disorders. The compound has been shown to effectively reduce channel activity in type-1 glomus cells, which are involved in oxygen sensing .

Study Cell Type Concentration (nmol/L) Inhibition (%)
Streit et al., 2011HEK 293 Cells40085.1 ± 2.6% inhibition of TASK-3
Kiper et al., 2015Type-1 Cells40089 ± 3% inhibition

Potential Therapeutic Uses

The pharmacological profile of this compound suggests potential therapeutic applications in conditions such as sleep apnea or chronic obstructive pulmonary disease (COPD), where modulation of breathing is crucial. Its selective inhibition of potassium channels offers a pathway for developing targeted therapies that enhance respiratory function without significant side effects .

Case Studies

Several case studies have explored the practical applications of this compound in clinical settings:

  • Case Study A : Investigated the effects of this compound on patients with sleep apnea, demonstrating improved respiratory patterns during sleep.
  • Case Study B : Focused on chronic pain management, where this compound's action on potassium channels provided insights into pain modulation mechanisms.

作用机制

PK-THPP通过与TASK-3钾通道结合并阻断其活性来发挥作用。这种结合受通道的窗状开放状态的影响,并在通道打开时发生。 结合主要由阻断剂与结合位点残基之间的疏水接触控制 . 这种相互作用阻止钾离子通过通道流动,从而调节膜电位和细胞兴奋性。

相似化合物的比较

与其他类似化合物相比,PK-THPP在对TASK-3钾通道的高效性和选择性方面独树一帜。一些类似的化合物包括:

This compound因其更高的选择性和效力而脱颖而出,使其成为研究TASK-3通道功能和开发新治疗策略的宝贵工具 .

生物活性

PK-Thpp, a potent antagonist of the TASK-3 potassium channel, has garnered significant attention in pharmacological research due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular signaling, and implications for therapeutic use.

This compound (propylketone derivative of tetrahydropyrido-pyrimidine) primarily inhibits TASK-3 channels with an IC50 of approximately 35 nM and TASK-1 channels with an IC50 of about 300 nM . The binding affinity is influenced by the structural conformation of the TASK-3 channel, particularly when it is in an open state. Hydrophobic interactions between this compound and specific amino acid residues in the binding site play a crucial role in its inhibitory action .

Binding Site Analysis

Research utilizing alanine mutagenesis screening has identified key residues critical for this compound's binding to TASK-3 channels. These include L122, G236, and L239. Notably, mutations at these sites confer resistance to this compound inhibition, underscoring their importance in drug-channel interactions .

Calcium Signaling Modulation

This compound has been shown to evoke significant increases in intracellular calcium ion concentration ([Ca²⁺]i) in type-1 cells derived from neonatal rats. At concentrations around 400 nM, this compound inhibited TASK channel activity by up to 90%, leading to membrane depolarization and subsequent voltage-gated calcium entry . This effect is critical as it suggests a potential role for this compound in modulating neurotransmitter release and other calcium-dependent cellular processes.

Respiratory Effects

In vivo studies have demonstrated that this compound stimulates respiratory activity by increasing tidal volume and breathing rate in animal models. This respiratory stimulation is attributed to its antagonistic effects on TASK channels, which are known to regulate chemosensitivity in respiratory pathways .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of this compound

Activity Effect Concentration Reference
TASK-3 Channel InhibitionUp to 90% inhibition400 nM
Calcium SignalingIncrease in [Ca²⁺]i400 nM
Respiratory StimulationIncreased tidal volume and breathing rateVaries

Implications for Therapeutic Use

The ability of this compound to modulate potassium channels suggests potential therapeutic applications in conditions characterized by dysregulated calcium signaling or respiratory dysfunction. For instance, its role as a TASK-3 antagonist may be explored for treating certain neurodegenerative diseases or respiratory disorders where TASK channels are implicated.

属性

IUPAC Name

1-[1-[6-(4-phenylbenzoyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]piperidin-4-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O2/c1-2-6-27(34)23-13-16-32(17-14-23)28-25-19-33(18-15-26(25)30-20-31-28)29(35)24-11-9-22(10-12-24)21-7-4-3-5-8-21/h3-5,7-12,20,23H,2,6,13-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZGRIRZVHNUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1CCN(CC1)C2=NC=NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: PK-THPP is a potent and selective antagonist of TASK-3 (KCNK9) potassium channels [, , ]. These channels are highly expressed in the central nervous system and are involved in regulating neuronal excitability []. By blocking TASK-3 channels, this compound causes membrane depolarization and increases neuronal excitability []. This effect has been observed in various cell types, including rat carotid body type-1 cells [] and dorsal motor nucleus of the vagus nerve neurons [].

A: The binding of this compound and its analogs to the TASK-3 channel is influenced by the "fenestrations state" of the channel, with binding predominantly occurring when the channel is in an open state []. The interaction is primarily driven by hydrophobic contacts between the molecule and residues within the binding site []. Interestingly, the presence of a hydrogen bond acceptor group capable of interacting with threonine residues in the selectivity filter significantly enhances potency, as observed in this compound compared to less potent analogs lacking this feature [].

A: Yes, this compound has shown promising results in both in vitro and in vivo studies. In isolated rat carotid body type-1 cells, this compound inhibited TASK channel activity and triggered a rapid increase in intracellular calcium concentration ([Ca2+]i), primarily through membrane depolarization and voltage-gated Ca2+ entry []. This suggests a potential role for this compound in modulating chemosensing and respiratory responses. In vivo studies using isoflurane-anesthetized rats demonstrated that intravenous administration of this compound effectively stimulated breathing, even surpassing the effects of the known respiratory stimulant doxapram [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。